2-(2-Bromoethyl)adamantane
Description
Overview of Adamantane (B196018) Framework in Chemical Research
Adamantane, the simplest diamondoid hydrocarbon with the formula C10H16, possesses a unique, rigid, and stress-free tricyclic cage-like structure. rsc.orgwikipedia.org This structure is composed of three fused cyclohexane (B81311) rings in the chair conformation. mdpi.com First isolated from petroleum in 1933, adamantane's distinctive three-dimensional and hydrophobic nature has made it a valuable scaffold in various scientific domains. rsc.orgwikipedia.orgpublish.csiro.au Its derivatives have found applications in medicinal chemistry, materials science, and nanotechnology. rsc.orgresearchgate.net The thermodynamic stability of the adamantane core is a key feature, making it a reliable and robust building block in synthesis. mdpi.com
Significance of Adamantane Derivatives in Organic Synthesis
Adamantane derivatives are crucial intermediates in organic synthesis due to their unique structural and physicochemical properties. researchgate.net The incorporation of the bulky and lipophilic adamantyl group can enhance the metabolic stability and bioavailability of molecules, making it a sought-after modification in drug discovery. publish.csiro.auresearchgate.net Furthermore, the rigid framework of adamantane allows for precise spatial arrangement of functional groups, which is critical for designing molecules with specific biological targets. publish.csiro.au The synthesis of substituted adamantanes is often achieved through functionalization of the adamantane core, which can proceed via radical or carbocation intermediates. rsc.org
Specific Context of 2-(2-Bromoethyl)adamantane within Adamantane Chemistry
Within the vast family of adamantane derivatives, this compound holds a specific role as a synthetic intermediate. Its structure combines the characteristic adamantane cage with a reactive bromoethyl side chain, opening avenues for further chemical transformations.
Structural Peculiarities and Chirality of this compound
The adamantane cage itself has Td symmetry. stackexchange.com However, substitution at the C-2 position, as in this compound, breaks this symmetry. The introduction of a substituent at one of the secondary (bridge) carbon atoms of the adamantane skeleton can lead to chirality. Specifically, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com While adamantane itself is achiral, the substitution pattern in this compound can result in a chiral molecule. The presence of four different groups attached to the adamantane backbone can create a chiral center. stackexchange.com
Role of the Bromoethyl Moiety in Reactivity and Functionalization
The bromoethyl group is the key to the reactivity of this compound. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the terminus of the ethyl chain. For instance, the bromoethyl moiety can be used in alkylation reactions. mdpi.com This reactivity makes this compound a valuable building block for the synthesis of more complex adamantane derivatives with potential applications in pharmaceuticals and materials science. chembk.comnbinno.com
Interactive Data Table: Physicochemical Properties of Adamantane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| 1-(2-Bromoethyl)adamantane (B1332215) | C12H19Br | 243.19 | 68-69 | white solid |
| 2-Bromoadamantane (B1268071) | C10H15Br | 221.13 | 112-114 | white crystalline solid |
| 1-Adamantyl bromomethyl ketone | C12H17BrO | 257.17 | 53-55 | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQFFPEHLZWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromoethyl Adamantane and Its Derivatives
Direct Functionalization Approaches
Direct functionalization strategies commence with the adamantane (B196018) core and introduce the desired functionality through subsequent reactions. These methods are often more step-economical for accessing specific isomers if the starting adamantane is readily available.
Halogenation of Adamantane Scaffolds
The initial step in many direct functionalization approaches involves the halogenation of the adamantane cage. Due to the high symmetry of adamantane (Td), it possesses two distinct types of C-H bonds: four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. The tertiary C-H bonds are generally more reactive towards radical and carbocation-mediated reactions.
Direct bromination of adamantane typically yields 1-bromoadamantane (B121549) as the major product. However, the synthesis of 2-substituted adamantanes often requires starting from 2-adamantanone, which can be prepared from adamantane. Once 2-bromoadamantane (B1268071) is obtained, it can serve as a precursor for the introduction of the 2-bromoethyl side chain. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the formation of a Grignard reagent from 2-bromoadamantane, followed by a reaction with ethylene (B1197577) oxide to yield 2-(2-hydroxyethyl)adamantane. Subsequent bromination of the alcohol would then yield the target compound, 2-(2-bromoethyl)adamantane.
Alternatively, radical-based functionalization reactions can be employed to directly convert diamondoid C–H bonds to C–C bonds, often starting from halogenated intermediates. nih.gov The regioselectivity of adamantane bromination can be influenced by the reaction conditions, with certain phase-transfer catalyst systems showing high selectivity for the tertiary position. nih.gov
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful tool for the selective installation of functional groups, bypassing the need for pre-functionalized starting materials. researchgate.net These methods often employ a directing group to position a metal catalyst in proximity to a specific C-H bond, enabling its activation and subsequent functionalization. uni-giessen.de
While the direct introduction of a 2-bromoethyl group via a single C-H functionalization step is not extensively documented, the introduction of alkyl groups onto the adamantane framework has been achieved. chemrxiv.org For instance, palladium-catalyzed oxidative carbonylation of adamantane in the presence of benzyl (B1604629) alcohol and carbon monoxide can produce adamantyl esters with a preference for the bridgehead position. nih.gov Furthermore, radical-mediated Giese-type reactions, involving the addition of an adamantyl radical to an electrophilic alkene, provide a route to alkylated adamantanes. nih.gov A hypothetical strategy for the synthesis of this compound could involve the directed C-H activation at the 2-position to introduce a vinyl or ethynyl (B1212043) group, which could then be further elaborated to the desired bromoethyl functionality.
The development of new catalysts and directing groups continues to expand the scope of C-H functionalization, offering potential future pathways for the direct and selective synthesis of this compound. snnu.edu.cn
Construction of the Adamantane Framework
In contrast to direct functionalization, constructing the adamantane core "from the ground up" allows for the strategic placement of substituents during the synthetic sequence. This approach can be particularly advantageous when the desired substitution pattern is difficult to achieve through direct methods.
Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors
The total synthesis of adamantane derivatives can be achieved from a variety of simpler starting materials, including acyclic, monocyclic, and bicyclic precursors. nih.govresearchgate.net These methods often involve a series of condensation and cyclization reactions to build the characteristic tricyclic cage structure.
A notable example of constructing a substituted adamantane framework involves the use of enamine chemistry coupled with intramolecular condensation reactions. nih.govresearchgate.net In one reported synthesis, a monocyclic diketone is first converted to its corresponding enamine. nih.gov This enamine then undergoes a Michael addition to an acceptor such as ethyl 2-(bromoethyl)acrylate. nih.gov Subsequent intramolecular cyclization and a Dieckmann condensation of the resulting bicyclic intermediate lead to the formation of a densely substituted adamantane core. nih.govwikipedia.orgpurechemistry.orgmychemblog.comsynarchive.com This strategy effectively incorporates the bromoethyl functionality into the adamantane skeleton during its construction.
The Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters, is a key cyclization step in such syntheses, particularly for forming five- or six-membered rings. wikipedia.orgmychemblog.com The efficiency of these cascade reactions, which can include aldol, Michael, and Dieckmann condensations, allows for the facile synthesis of complex adamantane derivatives in a single pot. nih.gov
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions of suitable precursors provide another avenue for the synthesis of the adamantane framework. researchgate.net These methods often leverage the thermodynamic stability of the adamantane cage to drive the rearrangement of less stable polycyclic systems.
For instance, the synthesis of 2-substituted adamantanes can be approached through the ring expansion of bicyclo[3.3.1]nonane derivatives. scispace.comucla.edunih.gov Trifluoromethanesulfonic acid and other electrophiles can promote the formation of an adamantanone core from a readily accessible 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edunih.gov The intermediate adamantyl cation can then be trapped by a variety of nucleophiles, allowing for the introduction of functionality at the newly formed tertiary position. ucla.edu While this example leads to a 1,3,5,7-tetrasubstituted adamantanone, the principle of using bicyclic precursors for the synthesis of substituted adamantanes is well-established. A carefully designed bicyclo[3.3.1]nonane precursor could potentially be used to generate a 2-substituted adamantane that could then be converted to this compound.
Derivatization via the Bromoethyl Group of this compound
The bromoethyl moiety in this compound serves as a primary site for a range of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
The primary alkyl bromide functionality of this compound is amenable to nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. This pathway allows for the direct replacement of the bromine atom with a variety of nucleophiles, leading to a diverse array of derivatives.
A notable application of this reactivity is in the synthesis of adamantyl-containing piperidine (B6355638) derivatives. For instance, 1-(2-bromoethyl)adamantane (B1332215) has been utilized in the diastereoselective preparation of substituted [(adamantanyl)ethyl]phenylpiperidines. In these syntheses, the bromoethyl group acts as an electrophile, reacting with a suitable piperidine-based nucleophile to form a new carbon-nitrogen bond.
The general susceptibility of primary alkyl halides to nucleophilic attack by amines is a well-established principle in organic synthesis. The reaction between a primary halogenoalkane and ammonia (B1221849) or a primary amine typically proceeds in two stages. Initially, the nucleophilic nitrogen atom attacks the electrophilic carbon bearing the halogen, leading to the formation of an ammonium (B1175870) salt intermediate. Subsequent deprotonation by a base, often an excess of the amine reactant, yields the final amine product. chemguide.co.ukchemistryguru.com.sgchemguide.co.uk This fundamental reaction provides a reliable route to a wide range of amino-adamantane derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions on Bromoethyl-Substituted Adamantanes
| Nucleophile | Reagent Example | Product Type |
| Amine | Phenylpiperidine | Adamantylethyl-substituted piperidine |
| Ammonia | NH₃ | Primary amine |
| Primary Amine | R-NH₂ | Secondary amine |
| Azide (B81097) | Sodium Azide (NaN₃) | Alkyl azide |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Primary alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
Reduction Reactions
The bromoethyl group of this compound can be reduced to an ethyl group, effectively removing the bromine functionality and yielding 2-ethyladamantane. This transformation is typically achieved through hydrodehalogenation reactions.
Several methods are available for the reduction of alkyl halides to the corresponding alkanes:
Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of displacing halide ions with a hydride ion. rushim.ruchem-station.com Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes under phase-transfer conditions to enhance its reactivity. acs.org These reactions are versatile and generally provide high yields.
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. jst.go.jpeduncle.com Catalytic hydrogenation is often considered a "cleaner" method as it avoids the use of stoichiometric metal hydride reagents. acs.org
Other Reducing Agents: A variety of other reagents can effect the reduction of alkyl halides, including systems like zinc dust in the presence of a proton source (e.g., acetic acid or hydrochloric acid). eduncle.com
Table 2: Common Reagents for the Reduction of Alkyl Bromides
| Reagent/System | Description |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and versatile metal hydride reducing agent. rushim.ruchem-station.com |
| Sodium Borohydride (NaBH₄) | A milder metal hydride, often used for its selectivity. acs.org |
| H₂/Pd-C | Catalytic hydrogenation, a widely used and efficient method. jst.go.jpacs.org |
| Zinc and Acid | A classical method for the reduction of alkyl halides. eduncle.com |
Oxidation Reactions
While less common than substitution or reduction, the bromoethyl group can be a precursor to oxidized functionalities such as aldehydes or carboxylic acids. This transformation typically proceeds through a two-step sequence involving initial conversion to an alcohol followed by oxidation.
The first step is a nucleophilic substitution reaction with a hydroxide source to yield 2-(2-hydroxyethyl)adamantane. This primary alcohol can then be oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). chemistrysteps.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or even sodium hypochlorite (B82951) (bleach) can be employed for this purpose. chemistrysteps.comlibretexts.org
It is also possible to directly convert an alkyl halide to a carboxylic acid by first forming a Grignard reagent and then reacting it with carbon dioxide. libretexts.org This method, however, falls under the category of organometallic mediated reactions discussed in a later section.
Advanced Synthetic Strategies for Adamantane Scaffolds
Beyond the direct manipulation of the bromoethyl group, advanced synthetic strategies involving organometallic intermediates and photochemical or radical reactions offer powerful tools for the construction of novel adamantane-based molecules.
Organometallic Reagent Mediated Reactions (e.g., Negishi Cross-Coupling, Grignard Reagents)
Organometallic reagents provide a means to form new carbon-carbon bonds, enabling the connection of the adamantane scaffold to a wide variety of other organic fragments.
Negishi Cross-Coupling: The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. wikipedia.org This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent. The direct synthesis of adamantylzinc bromides from the corresponding bromoadamantanes has been achieved using activated zinc, such as Rieke® Zinc. researchgate.netsigmaaldrich.com These organozinc reagents can then be coupled with various aryl, vinyl, or other alkyl halides. researchgate.net
Grignard Reagents: Grignard reagents, with the general formula R-MgX, are highly reactive organomagnesium compounds that are excellent nucleophiles. adichemistry.commasterorganicchemistry.com The formation of a Grignard reagent from this compound would involve the reaction of the alkyl bromide with magnesium metal in an ethereal solvent. However, the formation of Grignard reagents from tertiary alkyl halides like 1-bromoadamantane can be challenging. wikipedia.org While the bromoethyl group in this compound is a primary halide, the bulky adamantyl group may still influence the reactivity. Once formed, the adamantylethyl Grignard reagent could be used in a variety of reactions, such as addition to carbonyl compounds to form alcohols or reaction with carbon dioxide to produce carboxylic acids. masterorganicchemistry.commnstate.edu
Table 3: Comparison of Negishi Coupling and Grignard Reactions for Adamantane Derivatives
| Feature | Negishi Cross-Coupling | Grignard Reaction |
| Organometallic Reagent | Organozinc (e.g., Ad-CH₂CH₂-ZnBr) | Organomagnesium (e.g., Ad-CH₂CH₂-MgBr) |
| Key Reaction | C-C bond formation with an organic halide | Nucleophilic addition to carbonyls, epoxides, etc. |
| Functional Group Tolerance | Generally high | Limited by the high basicity of the Grignard reagent |
| Formation from Adamantyl Halides | Can be achieved with activated zinc researchgate.net | Can be challenging, especially for bridgehead halides wikipedia.org |
Photochemical and Radical Reactions
Photochemical and radical-mediated reactions offer alternative pathways for the functionalization of the adamantane core and its side chains, often proceeding through mechanisms distinct from ionic reactions.
Photochemical Reactions: Photochemical initiation can be used to promote reactions such as dehydrobromination. The irradiation of an alkyl bromide can lead to the elimination of hydrogen bromide, forming an alkene. researchgate.netvedantu.comvedantu.comlearncbse.in In the case of this compound, this would yield 2-vinyladamantane. This reaction is often carried out in the presence of a base to neutralize the HBr formed.
Radical Reactions: The adamantane cage is known to stabilize radical intermediates. Radical reactions can be initiated by heat or light in the presence of a radical initiator. One potential application for this compound in radical chemistry is in cyclization reactions. wikipedia.org If an unsaturated moiety were present elsewhere in the molecule, a radical generated at the ethyl group could potentially undergo an intramolecular addition to the double or triple bond, forming a new cyclic structure fused to the adamantane core. researchgate.net
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound presents a significant challenge in organic chemistry due to the unique structural properties of the adamantane cage. The introduction of a substituent at the C-2 position, such as the 2-bromoethyl group, creates a chiral center, leading to the existence of enantiomers. nih.gov The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure forms of these derivatives, which is often a prerequisite for applications where chirality plays a key role. nih.gov
Research into the stereoselective synthesis of 1,2-disubstituted adamantane derivatives provides a foundation for developing methods applicable to this compound. These strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. A notable approach involves the construction of the adamantane skeleton from chiral precursors, allowing for the control of stereochemistry at the desired positions. nih.gov
One established pathway to obtaining enantiomerically pure 1,2-disubstituted adamantanes involves a series of asymmetric reactions and enantiomeric resolution steps starting from a common precursor. nih.gov This methodology can be adapted for the synthesis of the target stereoisomers. The general approach involves the conversion of a suitable starting material into enantiomerically pure intermediates, such as ketoolefins, which then undergo cyclization to form the adamantane core with the desired stereochemistry. nih.gov The retention of stereochemistry during the cyclization step is a critical aspect of this strategy. nih.gov
For instance, a synthetic pathway can be envisioned where a chiral starting material is elaborated to introduce the bromoethyl side chain and then cyclized to form the adamantane structure. The choice of reagents and reaction conditions is paramount to ensure high stereoselectivity.
The following table summarizes a conceptual synthetic pathway for the stereoselective synthesis of a 1,2-disubstituted adamantane derivative, which illustrates the principles that could be applied to the synthesis of this compound stereoisomers.
| Step | Reaction | Reagents and Conditions | Product | Stereochemical Outcome |
| 1 | Asymmetric Reaction/Resolution | Chiral resolving agent or asymmetric catalyst | Enantiomerically pure intermediate | Separation of enantiomers or enantioselective formation of a key intermediate |
| 2 | Functional Group Interconversion | Standard synthetic transformations | Advanced intermediate with desired substituents | Retention of stereochemistry |
| 3 | Cyclization | Lewis acid (e.g., Titanium(IV) chloride) | Enantiomerically pure 1,2-disubstituted adamantane derivative | Retention of stereochemistry during adamantane framework construction nih.gov |
While specific, detailed research findings on the stereoselective synthesis exclusively for this compound stereoisomers are not extensively documented in publicly available literature, the principles derived from the synthesis of other chiral adamantane derivatives provide a solid framework for achieving this synthetic goal. rsc.org The growing interest in chiral adamantane derivatives for various applications is expected to drive further research into developing efficient and highly stereoselective synthetic methodologies.
Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Adamantane
Reactivity Profile of the Bromoethyl Moiety
The bromoethyl substituent attached to the adamantane (B196018) cage at the C-2 position is the primary site of reactivity in 2-(2-Bromoethyl)adamantane. Its chemical behavior is predominantly characterized by halogen displacement and elimination reactions.
Halogen Displacement Reactions
Halogen displacement in this compound typically proceeds via a nucleophilic substitution mechanism. The bulky adamantyl group can sterically hinder a direct backside attack (SN2 mechanism), potentially favoring a carbocation intermediate (SN1 mechanism) under appropriate conditions, such as in polar, protic solvents. However, the primary nature of the carbon bearing the bromine atom generally makes the SN2 pathway more likely, especially with strong nucleophiles.
The general equation for a halogen displacement reaction can be represented as:
Ad-CH2CH2-Br + Nu- → Ad-CH2CH2-Nu + Br-
Where 'Ad' represents the 2-adamantyl group and 'Nu-' is a nucleophile.
Table 1: Examples of Halogen Displacement Reactions
| Nucleophile (Nu-) | Product | Reaction Conditions |
| OH- | 2-(2-Hydroxyethyl)adamantane | Aqueous base |
| CN- | 2-(2-Cyanoethyl)adamantane | Aprotic solvent (e.g., DMSO) |
| I- | 2-(2-Iodoethyl)adamantane | Acetone (Finkelstein reaction) |
| N3- | 2-(2-Azidoethyl)adamantane | Polar aprotic solvent |
Note: This table represents plausible reactions based on general organic chemistry principles, as specific experimental data for this compound is limited in readily available literature.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 2-vinyladamantane. This reaction typically follows the E2 mechanism, where the base abstracts a proton from the carbon adjacent to the one bearing the bromine, in a concerted step with the departure of the bromide ion.
The general equation for the elimination reaction is:
Ad-CH2CH2-Br + Base → Ad-CH=CH2 + H-Base+ + Br-
The choice of base and solvent is crucial in favoring elimination over substitution. Bulky bases, such as potassium tert-butoxide (t-BuOK), are often employed to minimize competing SN2 reactions.
Table 2: Conditions Favoring Elimination Reactions
| Base | Solvent | Temperature | Expected Major Product |
| Potassium tert-butoxide | tert-Butanol | Elevated | 2-Vinyladamantane |
| Sodium ethoxide | Ethanol | Elevated | Mixture of 2-Vinyladamantane and 2-(2-Ethoxyethyl)adamantane |
Note: This table illustrates general conditions that favor elimination reactions for primary alkyl halides.
Adamantane Cage Rearrangements and Skeletal Transformations
The rigid adamantane cage is known to undergo fascinating skeletal transformations, particularly through carbocationic intermediates. While direct rearrangement of the this compound cage itself is not commonly reported, the formation of a carbocation on the ethyl side chain could potentially induce rearrangements in specifically designed systems or under forcing conditions.
Carbocationic Rearrangements (e.g., Protoadamantane to Adamantane)
The adamantane framework is the most stable isomer among C10H16 tricyclic alkanes. Less stable isomers, such as protoadamantane, readily rearrange to the adamantane skeleton in the presence of a Lewis acid catalyst. This rearrangement proceeds through a series of carbocationic intermediates and hydride shifts, ultimately leading to the thermodynamically favored adamantane structure.
While not a direct reaction of this compound, understanding this principle is key to appreciating the stability of the adamantane cage and the driving force behind such rearrangements in related systems. The formation of a carbocation at the C-2 position of the ethyl group in this compound would be a primary carbocation, which is highly unstable and would likely rearrange if a more stable carbocation could be formed through a hydride or alkyl shift. However, a simple 1,2-hydride shift would still result in a primary carbocation. More complex rearrangements involving the adamantane cage itself would require significant activation energy.
Influence of Substituents on Cage Reactivity
The nature and position of substituents on the adamantane cage can significantly influence its reactivity. Electron-withdrawing groups can deactivate the cage towards electrophilic attack, while electron-donating groups can activate it. The 2-bromoethyl group is generally considered to be an electron-withdrawing group due to the inductive effect of the bromine atom. This would slightly decrease the nucleophilicity of the adamantane cage itself, making reactions at the cage (such as further halogenation) less favorable than reactions at the bromoethyl side chain.
Reaction Kinetics and Thermodynamics Studies
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the public domain. However, general principles of reaction kinetics for SN2 and E2 reactions of primary alkyl halides can be applied.
SN2 Reactions: The rate of halogen displacement would be expected to follow second-order kinetics, being dependent on the concentration of both this compound and the nucleophile. The rate would also be sensitive to steric hindrance at the reaction center.
E2 Reactions: The rate of elimination would also typically follow second-order kinetics, dependent on the concentration of the substrate and the base. The transition state of the E2 reaction is highly sensitive to the stereochemical arrangement of the departing proton and the bromide, requiring an anti-periplanar conformation for optimal orbital overlap.
Thermodynamically, elimination reactions are generally favored at higher temperatures due to an increase in entropy (more molecules are formed). The relative stability of the alkene product (2-vinyladamantane) compared to the starting material and the substitution product will also influence the position of the equilibrium.
Catalyst Design and Reaction Optimization
The reactivity of this compound in various chemical transformations is significantly influenced by the choice of catalyst and the optimization of reaction parameters. The bulky adamantyl group introduces considerable steric hindrance, which necessitates careful catalyst design to achieve efficient and selective reactions. Research in this area has focused on tailoring catalytic systems to overcome these steric challenges and to control the regioselectivity and yield of the desired products. This section delves into the specifics of catalyst design and reaction optimization for key transformations involving this compound, including cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the application of these methods to sterically hindered substrates like this compound requires careful optimization of the catalyst system, including the choice of palladium precursor, ligands, and reaction conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used reaction. For the coupling of this compound with arylboronic acids, the design of the phosphine (B1218219) ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the sterically hindered alkyl bromide to the palladium(0) center and to promote the subsequent reductive elimination step.
A study on the Suzuki-Miyaura coupling of various alkyl bromides with arylboronic acids systematically screened a range of palladium catalysts and ligands. The findings relevant to substrates with significant steric bulk are summarized below.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF | 80 | 78 |
| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME | 90 | 65 |
The data indicates that catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos provide superior yields for the coupling of sterically demanding alkyl bromides. The use of a strong base like cesium carbonate and a high-boiling point solvent such as dioxane also proved beneficial in achieving high conversion.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. When applying this reaction to this compound, the choice of both the palladium and copper co-catalyst, as well as the amine base, is crucial for success.
Optimization studies for the Sonogashira coupling of sterically hindered alkyl bromides have shown that the use of specific ligand and copper source combinations can significantly improve reaction efficiency.
| Entry | Palladium Catalyst (mol%) | Copper Source (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 88 |
| 3 | Pd(OAc)₂ (2) / Xantphos (4) | CuTC | K₂CO₃ | Toluene | 100 | 91 |
| 4 | PdCl₂(dppf) (5) | CuI (10) | Piperidine (B6355638) | Dioxane | 90 | 82 |
The results highlight that a combination of a palladium catalyst with a wide bite-angle ligand like Xantphos, along with a soluble copper source such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can lead to high yields. The choice of a bulky amine base like diisopropylamine (B44863) also appears to be advantageous.
Nucleophilic Substitution Reactions
The substitution of the bromine atom in this compound by a nucleophile can be challenging due to the steric shielding of the reaction center by the adamantyl cage. Catalyst design in this context often involves the use of phase-transfer catalysts or Lewis acids to enhance the reactivity of the nucleophile or the electrophilicity of the carbon-bromine bond.
Phase-Transfer Catalysis:
Phase-transfer catalysis (PTC) is an effective technique for promoting reactions between reactants in immiscible phases. For the nucleophilic substitution of this compound with aqueous nucleophiles, the design of the phase-transfer catalyst is paramount. The structure of the catalyst, particularly the nature of the onium salt and its lipophilicity, determines its efficiency in transporting the nucleophile to the organic phase where the reaction occurs.
A study investigating the cyanation of sterically hindered alkyl bromides under phase-transfer conditions provided the following optimization data:
| Entry | Phase-Transfer Catalyst (mol%) | Nucleophile | Organic Solvent | Temperature (°C) | Yield (%) |
| 1 | TBAB (10) | NaCN | Toluene | 100 | 65 |
| 2 | Aliquat 336 (5) | KCN | Chlorobenzene | 110 | 82 |
| 3 | 18-Crown-6 (5) | KCN | Acetonitrile | 80 | 75 |
| 4 | TBAB (10) | NaN₃ | Dichloromethane | 40 | 90 |
The data suggests that more lipophilic quaternary ammonium (B1175870) salts like Aliquat 336 are more effective for reactions requiring higher temperatures. For the azide (B81097) substitution, which proceeds under milder conditions, the more common tetrabutylammonium (B224687) bromide (TBAB) proved to be highly efficient.
Structural Characterization and Stereochemical Considerations
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of 2-(2-Bromoethyl)adamantane, with each technique offering specific information about the molecule's constituent parts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound. The high symmetry of the parent adamantane (B196018) molecule is reduced by the substitution at the secondary (C2) position, leading to a more complex but interpretable set of NMR signals. wikipedia.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets corresponding to the protons of the adamantane cage and the bromoethyl side chain. The signals for the adamantane protons typically appear in the range of δ 1.5–2.5 ppm. The protons on the ethyl chain would be shifted further downfield due to the deshielding effect of the adjacent bromine atom. The methylene (B1212753) group attached to the bromine (–CH₂Br) is expected to resonate around δ 3.4–3.6 ppm, while the methylene group attached to the adamantane cage (Ad–CH₂) would likely appear around δ 1.8–2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For adamantane itself, the bridgehead carbons (CH) appear around δ 28.5 ppm and the methylene carbons (CH₂) at δ 37.9 ppm. wikipedia.org In this compound, the substitution breaks this equivalence. The carbon atom bonded to the bromine (–CH₂Br) would be the most downfield-shifted signal of the side chain, expected in the δ 30–35 ppm range. The carbons of the adamantane cage would show a wider dispersion of chemical shifts due to the substituent's influence. The C2 carbon, directly attached to the ethyl group, would be significantly shifted compared to the unsubstituted adamantane.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the adamantane cage and the ethyl side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Adamantane CH₂ | 1.5 - 2.2 | ~38 |
| Adamantane CH | 1.7 - 2.5 | ~29 |
| Ad-CH₂-CH₂Br | 1.8 - 2.0 | ~40-45 |
| Ad-CH₂-CH₂Br | 3.4 - 3.6 | ~30-35 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₉Br), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
The fragmentation of the molecular ion is expected to proceed through several key pathways. A primary fragmentation would be the loss of the bromoethyl side chain or parts of it. Common fragments would include:
[M - Br]⁺: Loss of a bromine radical.
[M - C₂H₄Br]⁺: Cleavage of the bond between the adamantane cage and the ethyl group, resulting in the adamantyl cation (m/z = 135). This is often a very stable and abundant ion in the mass spectra of adamantane derivatives. wikipedia.org
Fragmentation of the adamantane cage itself, leading to a series of smaller hydrocarbon fragments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the adamantane framework and the carbon-bromine bond.
Key expected absorption bands include:
C-H stretching: Strong bands in the region of 2850–2950 cm⁻¹, characteristic of the sp³ C-H bonds in the adamantane cage and the ethyl group. nih.gov
C-H bending: Absorptions around 1450 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ groups. mdpi.com
C-Br stretching: A distinct absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, indicating the presence of the bromoalkane functional group.
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the conformation of the bromoethyl substituent relative to the adamantane cage would be determined. The packing of the molecules in the crystal lattice is governed by intermolecular interactions. For adamantane derivatives, these are typically dominated by van der Waals forces due to the hydrocarbon-rich surface of the adamantane cage. rsc.org
Chirality and Enantiomeric Purity
Adamantane itself is a highly symmetrical and achiral molecule. yale.edu However, substitution at a secondary carbon (C2) breaks this symmetry. The introduction of the bromoethyl group at the C2 position of the adamantane cage renders this carbon atom a stereocenter. nih.govaskfilo.com This is because the C2 carbon becomes attached to four different groups: a hydrogen atom, the bromoethyl group, and two different paths around the adamantane cage.
Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2-Bromoethyl)adamantane and (S)-2-(2-Bromoethyl)adamantane.
The synthesis of this compound from achiral precursors would typically result in a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers would require chiral resolution techniques, or they could be prepared in an enantiomerically pure form through asymmetric synthesis. nih.gov The enantiomeric purity of a sample would be determined using techniques such as chiral chromatography or NMR spectroscopy with a chiral solvating agent. While some studies have shown that for certain biological activities, the enantiomers of related adamantane derivatives are equipotent, the effect of chirality often becomes more pronounced with larger substituents at the stereocenter. rsc.orgnih.gov
Chiral Resolution Techniques
The separation of enantiomers, or chiral resolution, is a critical process in stereochemistry. wikipedia.org For 2-substituted adamantane derivatives, including this compound or its precursors, several techniques can be employed.
Crystallization of Diastereomeric Salts:
As outlined in the synthetic strategy above, the most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral amine. wikipedia.org The choice of the resolving agent is crucial and often requires empirical screening to find a suitable amine that forms salts with significantly different solubilities for effective separation by fractional crystallization. Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethylamine (B125046) and amphetamine. libretexts.org
Enzymatic Resolution:
Enzymatic kinetic resolution is another powerful technique for separating enantiomers, particularly for alcohols. jocpr.compharmtech.com In this method, a racemic mixture of a chiral alcohol, such as 2-adamantanol (B149831) (a potential precursor to this compound), is treated with an enzyme, often a lipase, in the presence of an acyl donor. researchgate.net The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer of the alcohol, which can then be separated by conventional methods like chromatography. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.
Chiral Column Chromatography:
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. chiralpedia.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. youtube.com For the separation of enantiomers of this compound or its derivatives, a suitable chiral column would be selected based on the functional groups present in the molecule. Polysaccharide-based and cyclodextrin-based CSPs are among the most common and versatile for a wide range of chiral compounds. nih.gov The mobile phase composition is optimized to achieve the best separation. While primarily used for analysis of enantiomeric purity, preparative chiral HPLC can be used to isolate larger quantities of pure enantiomers.
Table 2: Overview of Chiral Resolution Techniques Applicable to this compound and its Precursors
| Technique | Principle | Applicable Precursor(s) | Key Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | (2-Adamantyl)acetic acid | Choice of resolving agent and solvent system is critical for efficient separation. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. jocpr.com | 2-Adamantanol | Selection of the appropriate enzyme and reaction conditions to achieve high enantioselectivity. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | This compound, 2-Adamantanol, (2-Adamantyl)acetic acid | Selection of the appropriate chiral stationary phase and mobile phase for optimal separation. |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(2-Bromoethyl)adamantane. These calculations, based on the principles of quantum mechanics, provide detailed information about the molecule's electronic distribution and energy.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods for studying molecular systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods utilize the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost.
For this compound, these calculations have been instrumental in understanding its conformational preferences. Studies have shown that the conformational landscape is influenced by the halogen substituent. Specifically for the bromo derivative, calculations indicate that the most stable conformer is one where the bromine atom occupies a gauche position relative to the bulky adamantyl group. This preference is a result of a delicate interplay between steric hindrance and electronic effects within the molecule.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this process confirms the cage-like structure of the adamantane (B196018) core and the attachment of the bromoethyl side chain.
Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. Furthermore, the distribution of electron density and the molecular electrostatic potential can be mapped, providing insights into how the molecule will interact with other chemical species. For adamantane derivatives, DFT studies have been used to understand how different substituents on the adamantane cage affect its electronic structure and reactivity.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis and Energy Barriers
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy or energy barrier. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
In the context of reactions involving adamantane, such as C-H activation, DFT calculations have been employed to understand reaction selectivity. For instance, studies on the activation of C-H bonds in adamantane by a cationic iridium complex revealed that the reaction proceeds through an oxidative addition/reductive elimination pathway. The calculations showed that the energy barrier for the activation of a secondary C-H bond is lower than that for a tertiary C-H bond, explaining the observed experimental selectivity. This type of analysis is crucial for designing catalysts and reaction conditions that favor the formation of a desired product.
Intrinsic Reaction Coordinate (IRC) Calculations
An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to map the reaction pathway from the transition state down to the reactants and products. This provides a clear picture of the molecular transformations that occur during a reaction. By following the IRC, chemists can verify that a calculated transition state indeed connects the intended reactants and products and can gain a deeper understanding of the reaction mechanism.
Molecular Dynamics Simulations
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adamantane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. wikipedia.org For adamantane derivatives, QSAR models are developed to predict their therapeutic effects and to guide the design of new, more potent compounds. nih.gov These models are mathematical equations that correlate descriptors of the molecular structure with activities such as antiviral or anticancer properties. wikipedia.orgijpcbs.comresearchgate.net
The fundamental concept of QSAR is that the biological activity of a chemical is directly related to its molecular structure. fiveable.me By quantifying structural features through molecular descriptors, statistical models can be built to predict the activity of untested compounds. ijpcbs.com This approach is instrumental in screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing, thereby accelerating the drug discovery process.
In the context of adamantane derivatives, QSAR studies have been applied to various therapeutic areas. For instance, models have been developed to predict the anti-influenza A activity of azolo-adamantanes and the inhibitory activity of adamantane-based compounds against the M2 proton channel of the influenza A virus. nih.govnih.gov Other studies have focused on predicting physicochemical properties like the 1-octanol/water partition coefficient (LogP), which is crucial for understanding the pharmacokinetic profile of a drug. jocpr.com
The general form of a QSAR model can be represented as: Activity = f (molecular descriptors) + error wikipedia.org
The success of a QSAR model hinges on the careful selection of relevant descriptors and rigorous validation to ensure its predictive power. jocpr.com
Descriptor Generation and Model Validation
The development of a robust QSAR model is a multi-step process that begins with the generation of molecular descriptors and concludes with thorough model validation. jocpr.com
Descriptor Generation
Molecular descriptors are numerical values that encode different aspects of a chemical structure. ucsb.edu For adamantane derivatives, these descriptors can be calculated using various computational chemistry software and methods. The process typically starts with drawing the 2D structures of the molecules, which are then converted into 3D structures. These structures are subsequently optimized to find their most stable conformation using methods like the semi-empirical AM1 or PM7 methods, or more advanced Density Functional Theory (DFT) methods. ijpcbs.comresearchgate.netnih.gov
A wide range of descriptors can be calculated, which are generally categorized as:
Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts. ucsb.edu
Topological Descriptors: These describe the connectivity of atoms within the molecule.
Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and atomic charges. ijpcbs.comucsb.edu
Physicochemical Descriptors: Properties like lipophilicity (LogP) and polarizability fall into this category. ucsb.edu
In a study on azolo-adamantane derivatives, descriptors were generated using Hyperchem 7.0 and Dragon software after geometry optimization with the semi-empirical AM1 method. nih.gov Another QSAR study on adamantane derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold used the semi-empirical PM7 method for optimization before calculating various classes of molecular descriptors. researchgate.net For 3D-QSAR models, steric and electrostatic fields are calculated around the aligned molecules to serve as descriptors. mdpi.com
Model Validation
Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive capability for new, untested compounds. jocpr.com A model must be validated both internally and externally. jocpr.com
Internal Validation: This process assesses the stability and robustness of the model using only the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. jocpr.com In LOO cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient, Q². jocpr.com
External Validation: This is considered the most stringent test of a model's predictive power. jocpr.com The initial dataset is split into a training set, used to build the model, and a test set (or external set), which is not used during model development. jocpr.com The model's ability to predict the activities of the compounds in the test set is then evaluated. The quality of prediction is often measured by the predictive R² (coefficient of determination for the test set). mdpi.com
Several statistical metrics are used to evaluate the performance of QSAR models. A well-accepted QSAR model should meet certain statistical criteria.
| Statistical Parameter | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. Measures the goodness-of-fit. | > 0.6 uniroma1.it |
| Q² (or R²cv) | Coefficient of determination from leave-one-out cross-validation. Measures internal predictive ability. | > 0.6 uniroma1.it |
| R²pred | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.5 |
For example, a Genetic Algorithm-Partial Least Squares (GA-PLS) model for a series of azolo-adamantanes showed high statistical quality with an R² of 0.86 and a Q² of 0.77. nih.gov When validated with an external test set, the model yielded a correlation coefficient of 0.85, indicating strong predictive power. nih.gov Similarly, a 3D-QSAR model for amino adamantane analogs was validated externally, giving an R²test value of 0.867, which confirms an excellent correlation between predicted and actual inhibitory activities. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
2-(2-Bromoethyl)adamantane as a Synthetic Building Block
This compound serves as a versatile intermediate or building block in the synthesis of intricate chemical architectures. smolecule.com Its utility stems from the combination of the robust adamantane (B196018) core and the reactive bromoethyl group, which can participate in various bond-forming reactions.
The adamantane scaffold is a desirable feature in polymer chemistry due to the unique properties it imparts, including enhanced thermal stability, rigidity, and high glass transition temperatures. acs.org While specific polymers based solely on the this compound monomer are not extensively detailed in the literature, the principles of its incorporation are well-established through related structures. For instance, adamantane-based polymers are recognized for their potential application in advanced coatings, including those for touchscreens. wikipedia.org
Research on precision polyolefins using a related disubstituted monomer, 1,3-bis(2-bromoethyl)adamantane, demonstrates the profound effect of the adamantane cage on material properties. acs.org By reacting this building block and its derivatives, researchers have synthesized a series of poly(1,3-adamantylene alkylene)s. These polymers exhibit exceptional thermal stability, with decomposition temperatures significantly higher than structurally similar polyolefins that lack the adamantane unit. acs.org This high thermal stability is a direct consequence of the rigid, diamond-like structure of the adamantane core. acs.org
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Sample | Decomposition Temperature (Td, °C) |
|---|---|
| P-1,3-Ad-10 | 452 |
| P-1,3-Ad-16 | 455 |
| P-1,3-Ad-18 | 456 |
| P-1,3-Ad-20 | 455 |
Data sourced from studies on poly(1,3-adamantylene)s, illustrating the high thermal stability imparted by the adamantane cage. acs.org
The bromoethyl group of this compound is a key functional handle that enables the synthesis of a wide variety of adamantane derivatives through nucleophilic substitution reactions. smolecule.com The bromine atom, being a good leaving group, can be displaced by a range of nucleophiles to introduce new functional groups onto the ethyl side chain. This versatility allows for the tailored synthesis of molecules for specific applications in medicinal chemistry and materials science. nih.govresearchgate.net
Common transformations involve reacting this compound with nucleophiles such as amines, azides, cyanides, or thiolates to yield the corresponding functionalized products. This reactivity is fundamental to its role as a synthetic building block. smolecule.com
Table 2: Examples of Nucleophilic Substitution Reactions for Functionalization
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amine | R-NH₂ | Secondary or Tertiary Amine |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Thiolate | Sodium Thiolate (R-SNa) | Thioether (-S-R) |
A practical example of functionalization at the 2-position of the adamantane core is demonstrated in the synthesis of alkyladamantanes. Using the related precursor, 2-bromoadamantane (B1268071), alkylation of thiophene (B33073) produces a mixture of 2-(2-adamantyl)thiophene and 3-(2-adamantyl)thiophene. scite.ai Subsequent desulfurization yields the corresponding 2-alkyl adamantane derivative. scite.ai This reaction highlights a pathway for creating C-C bonds at the secondary carbon of the adamantane cage, starting from a brominated precursor. scite.ai
Development of Novel Materials
The incorporation of the 2-adamantyl group into materials can lead to significant improvements in their physical and chemical properties. Adamantane derivatives are used to create materials with enhanced thermal stability, durability, and specific functionalities for advanced applications. smolecule.comnih.gov
The inherent thermal and chemical stability of the adamantane cage makes it an ideal component for high-performance polymers. acs.org Polymers containing adamantane units in their backbone or as side chains typically exhibit high glass transition temperatures (Tg) and excellent thermal stability, often exceeding 400°C. acs.org The bulky, rigid nature of the adamantane group restricts the rotational freedom of polymer chains, which contributes to these enhanced thermal properties. acs.org The synthesis of poly(1,3-adamantylene)s, for example, has produced polymers with decomposition temperatures above 450°C, showcasing their suitability for high-temperature applications. acs.org
This compound is employed in the production of specialty chemicals used for advanced materials and coatings. smolecule.com The properties of adamantane, such as its rigidity, hydrophobicity, and thermal stability, are highly beneficial in coating formulations. These characteristics can translate into coatings with superior hardness, scratch resistance, and durability. Adamantane-based polymers have been explored for applications such as protective layers for touchscreens. wikipedia.org The bromoethyl group provides a convenient point of attachment for incorporating the adamantane moiety into polymer systems designed for coating applications.
Adamantane is the smallest member of the diamondoid family—cage-like hydrocarbons that are nanoscale fragments of the diamond lattice. nih.gov This structural characteristic makes adamantane and its derivatives, including this compound, fundamental building blocks in nanotechnology. nih.gov
The 2-(2-bromoethyl) group serves as a reactive linker or anchor, enabling the covalent attachment of the adamantane cage to surfaces, nanoparticles, or larger molecular assemblies to create hybrid nanostructures. nih.gov For example, adamantane derivatives can be incorporated into liposomes, where the bulky, lipophilic adamantane cage anchors molecules within the lipid bilayer. nih.gov This approach is valuable in designing drug delivery systems and studying surface recognition phenomena at the nanoscale. nih.gov The ability to precisely position the rigid diamondoid structure of adamantane allows for the engineering of novel nanomaterials with tailored properties. nih.gov
Catalysis and Ligand Design
While direct catalytic applications of this compound are not extensively documented in scientific literature, its molecular structure makes it a highly valuable precursor for the synthesis of specialized catalysts and ligands. The adamantane cage provides significant steric bulk and rigidity, which are desirable properties in catalyst design for influencing reaction selectivity and stability. The reactive 2-bromoethyl group serves as a chemical handle for introducing the adamantyl moiety onto catalytically active scaffolds.
Adamantane-Containing Catalysts
The incorporation of an adamantyl group into a catalyst's structure can profoundly influence its activity and selectivity. The bulkiness of the adamantane cage can create a specific steric environment around a catalytic center, controlling the access of substrates and potentially leading to higher selectivity in chemical transformations. Furthermore, the chemical inertness and thermal stability of the adamantane framework can enhance the catalyst's robustness and lifespan.
Adamantane moieties are particularly prevalent in the design of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions. sinocompound.comresearchgate.net These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The electron-rich and sterically demanding nature of adamantyl-containing phosphines can accelerate the rate-limiting oxidative addition step in the catalytic cycle and promote the challenging reductive elimination step, leading to highly efficient catalysts. sinocompound.com
For instance, this compound can be envisioned as a starting material for synthesizing novel phosphine ligands. A potential synthetic route could involve a nucleophilic substitution reaction where the bromide is displaced by a phosphide (B1233454) anion, or a multi-step process to first form an organometallic reagent from this compound, which can then be reacted with a phosphorus halide.
Table 1: Representative Adamantane-Containing Catalyst Systems This table showcases general examples of catalyst systems featuring an adamantane moiety to illustrate their application, as direct use of this compound in these systems is not widely reported.
| Catalyst/Ligand Type | Metal Center | Typical Application | Role of Adamantane Moiety |
|---|---|---|---|
| Adamantyl-phosphine Ligands | Palladium, Nickel | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. sinocompound.comsinocompound.com | Provides steric bulk, enhances catalyst stability and activity. |
| Phospha-adamantane Ligands | Palladium | Suzuki cross-coupling of aryl halides. acs.org | Phosphorus atom is part of the rigid cage, creating a unique steric and electronic environment. |
| N-Heterocyclic Carbenes (NHCs) with Adamantyl groups | Ruthenium, Palladium | Olefin metathesis, cross-coupling reactions. | Bulky N-substituent stabilizes the carbene and influences catalytic activity. |
Ligands for Transition Metal Complexes
The adamantane framework is a key component in a variety of ligands designed to coordinate with transition metals. libretexts.orgyoutube.com Ligands are molecules or ions that bind to a central metal atom to form a coordination complex, and their structure dictates the complex's geometry, reactivity, and electronic properties. libretexts.orgstudymind.co.uk The this compound molecule is a versatile building block for creating such ligands. The bromoethyl tail can be chemically modified to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.
The most prominent examples are bulky phosphine ligands, such as di(1-adamantyl)butylphosphine (also known as cataCXium® A), which are commercially available and have demonstrated high efficacy in various cross-coupling reactions. sigmaaldrich.com The steric hindrance provided by the adamantyl groups is crucial for the performance of these catalysts. While these examples are typically substituted at the 1-position, the principles of using steric bulk apply equally to 2-substituted adamantane derivatives.
A ligand synthesized from this compound would place the bulky adamantane group two carbons away from the coordinating atom. This "spacer" could offer different steric and flexibility profiles compared to ligands where the adamantane is directly attached to the coordinating atom, potentially leading to novel reactivity in transition metal complexes.
Table 2: Examples of Adamantane-Based Ligands This table provides examples of established adamantane-based ligands to demonstrate the utility of the adamantyl scaffold. Derivatives from this compound could be developed based on these principles.
| Ligand Name/Class | Coordinating Atom(s) | Key Structural Feature |
|---|---|---|
| Di(1-adamantyl)alkylphosphines | Phosphorus | Two bulky adamantyl groups directly on the phosphorus atom. sigmaaldrich.com |
| Mor-DalPhos | Nitrogen, Phosphorus | A di(1-adamantyl)phosphino group combined with a morpholine (B109124) moiety. sigmaaldrich.com |
| Phospha-adamantanes (e.g., 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phospha-adamantane) | Phosphorus | Phosphorus is incorporated into the cage structure itself. researchgate.net |
| Adamantane-carboxylate | Oxygen | Carboxylic acid group attached to the adamantane cage. nih.govacs.org |
Supramolecular Chemistry and Host-Guest Systems
The rigid, well-defined, and lipophilic nature of the adamantane cage makes it an ideal building block, or "tecton," in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound, with its functionalizable arm, can be readily incorporated into larger, non-covalently assembled architectures.
Design of Coordination Polymers and Porous Materials
Coordination polymers are extended networks of metal ions or clusters linked by organic ligands. When these materials contain voids, they are often referred to as metal-organic frameworks (MOFs). The adamantane core is an excellent candidate for a linker in such structures due to its rigid, tetrahedral geometry. rsc.org By functionalizing the adamantane at its bridgehead positions with coordinating groups (like carboxylates, pyridyls, or tetrazoles), it is possible to create highly predictable and stable three-dimensional networks. nih.govresearchgate.net
This compound can serve as a precursor to such linkers. For example, the bromoethyl group can be transformed into a coordinating functionality, or it can be used to attach the adamantane unit to another molecule that already contains coordinating groups. While many existing adamantane-based coordination polymers use linkers functionalized at the 1, 3, 5, and 7 positions to exploit the tetrahedral symmetry, 2-substituted derivatives can be used to introduce specific geometries or to act as terminating groups in the polymer structure.
Table 3: Research on Adamantane-Based Coordination Polymers This table highlights research on coordination polymers using adamantane-based linkers, illustrating the potential for materials derived from precursors like this compound.
| Adamantane-Based Linker | Metal Ion(s) | Resulting Structure/Topology |
|---|---|---|
| 1,3,5,7-Tetrakis{4-(4-pyridyl)phenyl}adamantane | Copper(II) | 3-D, 4-fold interpenetrated framework with PtS topology. rsc.org |
| 1,3,5,7-Tetrakis(4-cyanophenyl)adamantane | Manganese(II) | 2-fold interpenetrated grid-like coordination polymer. rsc.org |
| 1-Adamantanecarboxylic acid & 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) | Silver(I) | 1-D coordination polymer. acs.org |
| 1,3-Adamantanedicarboxylic acid & PTA | Silver(I) | 3-D coordination polymer. acs.org |
Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Adamantane derivatives are widely used in the design of self-assembling systems due to their strong hydrophobic interactions in aqueous media and their ability to act as guests in host-guest complexes. aps.org
A classic example is the interaction between adamantane and cyclodextrins, which are macrocyclic host molecules. The adamantane cage fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex. This highly specific interaction can be used to drive the self-assembly of more complex systems.
By modifying the bromoethyl group of this compound, one can attach various molecular components, such as peptides, polymers, or photosensitive groups. nih.gov The resulting adamantane-appended molecule can then be directed to self-assemble in the presence of a suitable host or through a combination of hydrophobic and other non-covalent forces. For instance, attaching a hydrophilic head group to this compound would create an amphiphilic molecule capable of forming micelles or vesicles in water. Such systems are of great interest for applications in drug delivery and materials science. researchgate.net
Adamantane Core as a Rigid Scaffold in Drug Design
The adamantane moiety is frequently incorporated into drug candidates to leverage its distinctive structural and physicochemical properties. researchgate.netnih.gov Its rigid nature provides a stable and predictable framework for the spatial orientation of functional groups, which can be crucial for optimizing interactions with biological targets. nih.gov
Design of Polyfunctionalized Adamantane Derivatives
The adamantane skeleton, with its multiple bridgehead and secondary carbon positions, allows for the creation of polyfunctionalized derivatives. Starting from precursors like this compound, chemists can introduce a variety of functional groups through nucleophilic substitution reactions at the bromoethyl side chain, in addition to functionalizing the adamantane core itself. This approach enables the synthesis of complex molecules with tailored properties for specific therapeutic applications. The development of such derivatives is a significant area of research, aiming to create novel molecular architectures with enhanced biological activity. researchgate.net
Incorporation of Adamantane for Lipophilicity Modulation and Bioavailability Enhancement
One of the most well-established roles of the adamantane group in drug design is to increase the lipophilicity of a molecule. nih.govresearchgate.net This property is critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By enhancing lipophilicity, the adamantane moiety can facilitate the passage of a drug across biological membranes, such as the blood-brain barrier, thereby improving its bioavailability and therapeutic efficacy. researchgate.net The incorporation of the adamantyl group is a common strategy to transform hydrophilic molecules into more clinically useful compounds. nih.gov
Synthesis of Bioactive Adamantane Precursors
The chemical reactivity of functionalized adamantanes, such as the bromoethyl derivative, makes them valuable precursors for a range of bioactive compounds. The carbon-bromine bond in this compound is susceptible to cleavage and substitution, allowing for the attachment of various nitrogen-, oxygen-, and sulfur-containing functional groups that are often key components of pharmacologically active molecules.
Precursors for Antiviral Agents (e.g., Amantadine and Memantine Analogs)
The story of adamantane in medicine began with the discovery of the antiviral activity of Amantadine (1-aminoadamantane). nih.gov This discovery spurred extensive research into adamantane-based antiviral agents. While the classical synthesis of Amantadine and its analogs often starts from 1-bromoadamantane (B121549), the functionalized side chain of this compound offers an alternative route for creating novel antiviral compounds. researchgate.net By reacting this compound with various amines or other nucleophiles, researchers can synthesize a library of new derivatives to be screened for antiviral activity against a range of viruses, including influenza and coronaviruses. rsc.orgnih.govmdpi.com
Similarly, Memantine (1-amino-3,5-dimethyladamantane), a drug used to treat Alzheimer's disease, has inspired the synthesis of numerous analogs. nih.govnih.govmdpi.com The adamantane scaffold is crucial for its mechanism of action as an NMDA receptor antagonist. The synthesis of novel Memantine analogs can involve the functionalization of the adamantane core, and precursors like this compound could potentially be used to introduce side chains that modulate the drug's activity and pharmacokinetic properties. nih.govnih.gov
| Adamantane-Based Antiviral and Neuroprotective Agents | Parent Compound | Therapeutic Application |
| Amantadine | Adamantane | Antiviral (Influenza A) |
| Rimantadine | Adamantane | Antiviral (Influenza A) |
| Memantine | Adamantane | Neuroprotective (Alzheimer's Disease) |
Precursors for Anticancer Agents
The adamantane moiety has also been incorporated into numerous anticancer agents. acs.orgresearchgate.net Its lipophilic nature can enhance the ability of these drugs to penetrate cancer cells, and its rigid structure can be used to orient functional groups for optimal interaction with anticancer targets. Adamantane derivatives have been explored as inhibitors of various enzymes involved in cancer progression and as scaffolds for cytotoxic compounds. The synthesis of such agents often involves the coupling of the adamantane core with other bioactive heterocycles or functional groups. For instance, adamantane-containing dihydropyrimidine (B8664642) derivatives have shown promising cytotoxic activity against lung cancer cells. nih.gov
Precursors for Antimicrobial Agents
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Adamantane derivatives have demonstrated significant potential as antibacterial and antifungal agents. tandfonline.commdpi.comnih.gov The lipophilicity conferred by the adamantane group can be advantageous for disrupting bacterial cell membranes. Various synthetic strategies have been employed to create adamantane-based antimicrobial compounds, often by attaching the adamantane scaffold to known antimicrobial pharmacophores. mdpi.comnih.gov For example, a series of adamantane-appended supramolecular amphiphiles have shown efficacy against clinically relevant Gram-positive and Gram-negative bacteria. tandfonline.com
| Bioactive Adamantane Derivatives | Compound Class | Example Therapeutic Target |
| Antiviral Analogs | Amine Derivatives | Influenza A M2 Proton Channel |
| Anticancer Agents | Dihydropyrimidines | Cancer Cell Proliferation |
| Antimicrobial Agents | Supramolecular Amphiphiles | Bacterial Cell Membranes |
Applications in Medicinal Chemistry Research
The rigid, lipophilic, and three-dimensional structure of the adamantane (B196018) cage makes it a valuable scaffold in medicinal chemistry. The derivative, 2-(2-Bromoethyl)adamantane, serves as a key building block in the synthesis of various biologically active molecules and as a structural motif for studying molecular interactions.
Future Research Directions and Emerging Paradigms
Development of Greener Synthetic Routes
The imperative for sustainable chemical manufacturing has spurred research into more environmentally benign synthetic methodologies for adamantane (B196018) derivatives. Traditional methods often rely on harsh reagents and generate significant waste. Future efforts will likely focus on the following areas:
Solvent-Free Reactions: Inspired by multicomponent reactions like the Biginelli reaction, which has been successfully employed for the synthesis of bioactive adamantane-containing dihydropyrimidines under solvent-free conditions, similar strategies could be adapted for the synthesis and modification of 2-(2-bromoethyl)adamantane. rsc.orgnih.gov This approach minimizes the use of volatile organic compounds, reducing environmental impact and operational costs.
Catalytic Innovations: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. Research into catalysts that can operate under milder conditions and are recyclable will be a key focus. For instance, the use of trifluoroacetic acid (TFA) as a catalyst in the Biginelli reaction demonstrates the potential for acidic catalysts in promoting efficient synthesis of adamantane derivatives. rsc.orgnih.gov
A comparative analysis of traditional versus greener synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Greener Synthetic Routes |
| Solvent Use | High volumes of organic solvents | Solvent-free or use of green solvents |
| Reaction Conditions | Often harsh (high temperature/pressure) | Milder reaction conditions |
| Catalyst | Stoichiometric and often hazardous | Catalytic and recyclable |
| Waste Generation | Significant | Minimized |
| Atom Economy | Often low | High |
Exploration of Novel Functionalization Strategies
The functionalization of the adamantane core is central to tailoring its properties for specific applications. While established methods exist, the pursuit of more efficient and selective functionalization strategies remains a vibrant area of research.
Direct C-H Functionalization: A significant advancement in synthetic chemistry is the direct functionalization of C-H bonds. nih.gov This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. nih.gov Catalyst-controlled C-H functionalization using photoredox and hydrogen atom transfer (HAT) catalysis has shown promise for the selective modification of adamantane's tertiary C-H bonds. acs.org
Radical-Based Functionalization: Radical-mediated reactions offer a powerful toolkit for introducing a wide array of functional groups onto the adamantane scaffold. nih.gov These methods can be employed to form C-C, C-N, and other C-X bonds, enabling the synthesis of diverse adamantyl derivatives. researchgate.net
The table below summarizes various functionalization strategies for adamantane.
| Functionalization Strategy | Description | Key Advantages |
| Direct C-H Functionalization | Direct conversion of a C-H bond to a C-C, C-N, or C-X bond. | Atom-economical, reduces synthetic steps. |
| Radical Functionalization | Utilizes radical intermediates to introduce new functional groups. | High functional group tolerance, versatile. |
| Catalytic Cross-Coupling | Employs transition metal catalysts to form new bonds. | High selectivity and efficiency. |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For adamantane derivatives, computational modeling offers a predictive framework to guide synthetic efforts and rationalize experimental observations.
In Silico Analysis: Advanced computational methods, including molecular docking and molecular mechanics Poisson-Boltzmann surface area (MMPBSA) calculations, are being used to investigate the interactions of adamantane derivatives with biological targets. acs.org This allows for the virtual screening of large compound libraries and the identification of promising drug candidates. acs.org
Density Functional Theory (DFT): DFT calculations are employed to predict the electronic structure, thermodynamic stability, and other physicochemical properties of novel adamantane derivatives. nih.gov This is particularly valuable in the design of high-energy materials, where understanding the relationship between structure and explosive properties is critical. nih.gov
The impact of computational modeling on the design of adamantane derivatives is highlighted below.
| Computational Method | Application in Adamantane Research | Predicted Properties |
| Molecular Docking | Predicting binding modes of adamantane-based drugs to protein targets. acs.org | Binding affinity, interaction energies. |
| DFT Calculations | Designing novel energetic materials based on the adamantane scaffold. nih.gov | Heat of formation, detonation velocity. |
| Molecular Dynamics | Simulating the dynamic behavior of adamantane derivatives in biological systems. researchgate.net | Conformational changes, stability. |
Integration with Emerging Technologies (e.g., Microfluidics in Synthesis)
The integration of cutting-edge technologies is set to revolutionize the synthesis and application of adamantane-based compounds.
Microfluidic Synthesis: Microfluidic reactors offer precise control over reaction parameters such as temperature, mixing, and reaction time. nih.govnih.gov This technology can lead to improved reaction yields, higher purity, and the ability to safely handle hazardous intermediates. The assembly of nanoparticles using microfluidic devices showcases the potential for creating well-defined adamantane-based nanomaterials. nih.govrsc.org The use of machine learning algorithms to optimize microfluidic design further enhances the potential of this technology. rsc.org
Design of Next-Generation Adamantane-Based Scaffolds for Interdisciplinary Applications
The inherent rigidity and three-dimensional structure of the adamantane cage make it an ideal scaffold for the construction of complex molecular architectures with applications spanning medicine, materials science, and nanotechnology. colab.wsresearchgate.net
Multivalent Scaffolds: The four bridgehead positions of adamantane can be functionalized to create multivalent scaffolds for the presentation of bioactive molecules, such as peptides. nih.gov This multivalency can enhance binding affinity and specificity to biological targets. nih.govnih.gov
Azaadamantanes: The substitution of one or more carbon atoms in the adamantane cage with nitrogen atoms gives rise to azaadamantanes. nih.gov These analogs exhibit altered lipophilicity and electronic properties, opening up new avenues for drug design. nih.gov
Adamantane-Type Clusters: Research into inorganic adamantane-type clusters has revealed novel optical and electronic properties. nih.govrsc.orgresearchgate.net These materials have potential applications in nonlinear optics and light-emitting devices. nih.govrsc.orgresearchgate.net
The diverse applications of next-generation adamantane-based scaffolds are summarized below.
| Scaffold Type | Key Features | Potential Applications |
| Multivalent Adamantane | Presents multiple copies of a ligand. | Drug delivery, diagnostics. nih.govnih.gov |
| Azaadamantane | Contains nitrogen atoms in the cage structure. | Medicinal chemistry, antiviral agents. nih.gov |
| Adamantane-Type Clusters | Inorganic clusters with an adamantane-like core. | Nonlinear optics, materials science. nih.govrsc.orgresearchgate.net |
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Bromoethyl)adamantane, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves bromination of ethyladamantane derivatives or alkylation of adamantane. For example, bromoethyl groups can be introduced via radical bromination using N-bromosuccinimide (NBS) under UV light, achieving yields of ~60–70% in inert solvents like CCl₄ . Alternatively, Grignard reactions using 1-bromoadamantane (CAS 768-90-1) as a precursor may be employed, with yields highly dependent on temperature control (<0°C to prevent side reactions) and stoichiometric ratios of Mg to brominated intermediates . Optimization requires monitoring by TLC or GC-MS to detect intermediates like 1-(2-bromoethyl)adamantane (CAS 773-37-5) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR : ¹H NMR shows distinct adamantane C–H resonances at δ 1.6–2.1 ppm, with the bromoethyl group’s CH₂Br appearing as a triplet near δ 3.4–3.6 ppm. ¹³C NMR confirms adamantane carbons (δ 25–40 ppm) and the Br-bearing carbon (δ 30–35 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M]⁺ at m/z 230.07 (C₁₂H₁₉Br⁺) with fragmentation patterns matching adamantane backbone cleavage .
- X-ray Crystallography : Limited due to low crystallinity, but single-crystal analysis (if achievable) resolves the adamantane cage geometry and bromoethyl orientation .
Basic: How does the bromoethyl substituent affect the thermal stability of adamantane derivatives?
Answer:
The bromoethyl group introduces steric strain and polarizability, reducing thermal stability compared to unsubstituted adamantane. TGA data show decomposition onset at ~180°C (vs. adamantane’s ~270°C). Stability is improved in inert atmospheres (N₂ or Ar), with decomposition products including HBr gas (detectable via FTIR) and adamantane fragments .
Advanced: How do solvent polarity and catalyst choice influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity by stabilizing transition states, achieving >80% substitution with NaN₃ or KCN. Non-polar solvents (toluene) favor elimination (E2), forming vinyladamantane side products .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems. Transition-metal catalysts (e.g., Pd for cross-coupling) require rigorous exclusion of moisture to prevent deactivation .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar adamantane derivatives?
Answer:
- Variable Temperature NMR : Resolves dynamic effects; e.g., coalescence of split peaks at elevated temperatures confirms conformational exchange .
- Isotopic Labeling : Deuterated analogs (e.g., (2-bromoethyl)adamantane-d₅, CAS 35845-64-8) simplify ¹H NMR spectra by eliminating splitting from adjacent protons .
Advanced: What strategies mitigate side reactions during functionalization of this compound for pharmaceutical applications?
Answer:
- Protecting Groups : Temporary silylation of reactive adamantane hydrogens prevents unwanted alkylation during bromoethyl group transformations .
- Low-Temperature Lithiation : Using LDA at −78°C enables selective deprotonation for introducing aryl or heterocyclic moieties without cage degradation .
Advanced: How does the steric bulk of adamantane influence the reactivity of the bromoethyl group in polymer chemistry?
Answer:
Adamantane’s rigidity slows polymerization kinetics but enhances thermal stability in polymers. For example, in radical polymerization with styrene, the bromoethyl group acts as a chain-transfer agent, reducing molecular weight (Mn ~5,000–10,000 Da) while increasing Tg by ~20°C compared to linear analogs .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer:
- GC-MS with Derivatization : Volatile impurities (e.g., residual ethyladamantane) are derivatized with TFAA to enhance detectability .
- HPLC-UV/ELSD : Separates non-volatile impurities (e.g., diastereomers) using C18 columns with isocratic elution (acetonitrile/water) .
Advanced: What safety protocols are critical for handling this compound in high-throughput screening?
Answer:
- Ventilation : Use fume hoods to prevent HBr vapor exposure (TLV 0.1 ppm) .
- PPE : Nitrile gloves and splash goggles are mandatory due to alkyl bromide’s skin/eye toxicity .
- Waste Disposal : Neutralize HBr byproducts with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
